![molecular formula C22H28N2O5S2 B138698 Sibenadet CAS No. 154189-40-9](/img/structure/B138698.png)
Sibenadet
Overview
Description
Sibenadet, also known as 7-[2-({2-[3-(2-phenylethoxy)propanesulfonyl]ethyl}amino)ethyl]-1,3-benzothiazole-2,4-diol, belongs to the class of organic compounds known as benzothiazoles . It’s a dual D2 dopamine receptor and beta2-adrenoceptor agonist .
Synthesis Analysis
The commercial manufacturing process for Sibenadet Hydrochloride has been developed. The process relies on operationally simple chemistry at the final stages where two key intermediates are reacted to assemble the final molecule, isolated by crystallization . A nine-stage sequence for synthesis of the key amine hydrochloride intermediate was developed .
Molecular Structure Analysis
Three polymorphs of Sibenadet Hydrochloride have been shown to exist at ambient temperature and have been characterized. Each undergoes a solid-state transition to a common high-temperature form, which melts at approximately 220°C . Polymorphs I and II share a similar layered structure not exhibited by Polymorph III .
Chemical Reactions Analysis
The process for commercial manufacture of Sibenadet Hydrochloride relies upon the introduction of operationally simple chemistry at the final stages where two key intermediates are reacted to assemble the final molecule . The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .
Physical And Chemical Properties Analysis
Three polymorphs of Sibenadet Hydrochloride have been shown to exist at ambient temperature and have been characterized. Each undergoes a solid-state transition to a common high-temperature form, which melts at approximately 220°C . The occurrence of polymorphism can have important biopharmaceutical, chemical process, formulation, and intellectual property implications for the pharmaceutical industry .
Scientific Research Applications
Polymorphic Behavior Analysis
Sibenadet Hydrochloride exhibits polymorphism, meaning it can exist in multiple forms or structures. Understanding these different forms is crucial for drug development and manufacturing. Studies have identified three polymorphs of Sibenadet Hydrochloride at ambient temperature, each transitioning to a common high-temperature form before melting at approximately 220°C .
Pulmonary Drug Delivery via MDIs
Mechanism of Action
Target of Action
Sibenadet, also known as Viozan™ or AR-C68397AA , is a dual D2 dopamine receptor and β2-adrenoceptor agonist . These receptors are the primary targets of Sibenadet. The D2 dopamine receptor is involved in modulating sensory afferent nerves, while the β2-adrenoceptor is associated with bronchodilator activity .
Mode of Action
Sibenadet interacts with its targets by activating the D2 dopamine receptor and the β2-adrenoceptor . Activation of the D2 receptor inhibits the release of rapidly adapting receptors, effectively reducing reflex-induced tachypnea, mucus production, and cough . On the other hand, activation of the β2-adrenoceptor results in bronchodilation .
Biochemical Pathways
The activation of D2 dopamine receptors and β2-adrenoceptors by Sibenadet affects the biochemical pathways associated with sensory nerve activity and bronchodilation
Pharmacokinetics
Sibenadet is administered via a pressurized metered-dose inhaler (pMDI), which allows for localized delivery to the lungs It’s noted that sibenadet therapy was generally well tolerated in clinical studies .
Result of Action
The activation of D2 dopamine receptors by Sibenadet results in the inhibition of sensory nerve activity, thereby reducing symptoms such as reflex-induced tachypnea, mucus production, and cough . The activation of β2-adrenoceptors leads to bronchodilation, which is beneficial for patients with chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of Sibenadet is influenced by the environment within the lungs, where the drug is delivered via a pMDI It’s worth noting that the polymorphic behavior of sibenadet hydrochloride has been studied, indicating that the drug’s action may be influenced by its solid-state form .
properties
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKRBGYGMVSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165552 | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sibenadet | |
CAS RN |
154189-40-9 | |
Record name | Sibenadet [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIBENADET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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